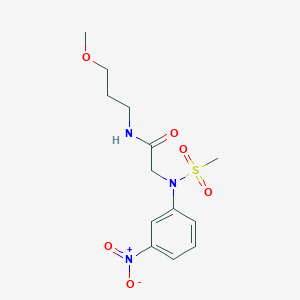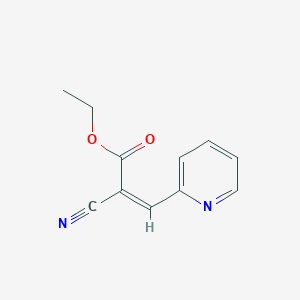![molecular formula C16H13Cl2IN2O3 B4632185 2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)
2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide
説明
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multi-step chemical reactions, starting from basic aromatic compounds or acids. For instance, the synthesis of similar compounds has been demonstrated through reactions involving selective methylation, chlorination, hydrolyzation, and condensation steps under controlled conditions to achieve the desired structural specificity and functional group attachment (R. Standridge & J. E. Swigor, 1991).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives often reveals significant features such as intramolecular hydrogen bonding and specific crystallographic characteristics. For example, studies on closely related molecules have shown strong intramolecular hydrogen bonds influencing the molecular conformation and stability, as well as detailed crystallographic parameters such as unit cell dimensions and molecular geometry in the crystalline state (S. Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, condensation, and reactions with amines, to form a broad spectrum of products. These reactions are crucial for modifying the chemical structure and introducing new functional groups that impart different properties to the molecule. The reactivity is significantly influenced by the substituents on the benzamide ring, which can alter the compound's electronic and steric environment, thereby affecting its chemical behavior (A. Saeed et al., 2010).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. For instance, the presence of halogen substituents and hydrogen bonding capacity can significantly influence these properties, affecting the compound's behavior in different solvents and its suitability for various applications (T. Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of benzamide derivatives. These properties are largely dictated by the electronic nature of the substituents on the aromatic rings and the amide functionality, which can participate in a variety of chemical reactions. The ability to form hydrogen bonds and interact with metal ions or other organic molecules opens up possibilities for use in catalysis, material science, and as intermediates in organic synthesis (N. Rashid et al., 2010).
科学的研究の応用
Chemical Synthesis and Characterization
Compounds similar to "2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide" have been synthesized and characterized for their structural and spectroscopic properties. For example, studies have described the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, highlighting the importance of such reactions in the synthesis of biologically relevant compounds (Singh, Lakhan, & Singh, 2017).
Antipathogenic Activity
Research on thiourea derivatives, which share some structural similarities with the given compound, has shown significant antipathogenic activity, particularly against strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). This suggests potential applications in developing antimicrobial agents.
Supramolecular Chemistry
The study of compounds like "this compound" can also extend to supramolecular chemistry, where the focus is on the intermolecular interactions and hydrogen bonding patterns. For instance, the analysis of 2-amino-N-(2-hydroxyphenyl)benzamide revealed insights into the inductive and supramolecular effects impacting molecular structure (Haller, Thaenghin, Un-chai, & Haller, 2017).
Polymer Science
Additionally, the chemical backbone of such compounds can be utilized in polymer science for the synthesis of novel polyamides with specific properties, like thermal stability and solubility in polar solvents, which could be relevant for materials science applications (Hsiao, Yang, & Chen, 2000).
特性
IUPAC Name |
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2IN2O3/c17-9-1-3-11(13(18)7-9)16(24)21-14-4-2-10(19)8-12(14)15(23)20-5-6-22/h1-4,7-8,22H,5-6H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROSZZTZAAYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)


![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)


![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4632195.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4632200.png)
